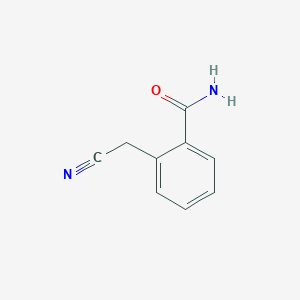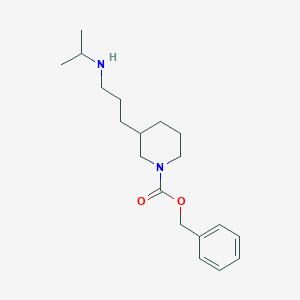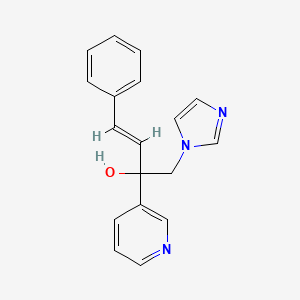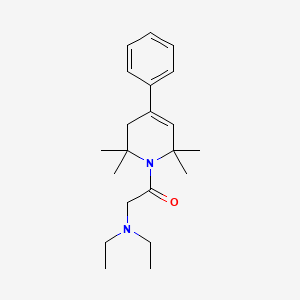
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methyl groups, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the N,N-diethylglycyl group and phenyl group through substitution reactions.
Methylation: Addition of methyl groups to achieve the desired tetramethyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain groups with other functional groups to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine ring structures but different functional groups.
Tetramethyl Compounds: Molecules with multiple methyl groups that exhibit similar steric and electronic properties.
Phenyl-Substituted Compounds: Compounds with phenyl groups that contribute to aromaticity and stability.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
53725-52-3 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-(diethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-7-22(8-2)16-19(24)23-20(3,4)14-18(15-21(23,5)6)17-12-10-9-11-13-17/h9-14H,7-8,15-16H2,1-6H3 |
Clé InChI |
DTTVBSRGHJKBOQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


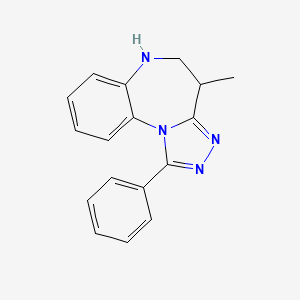
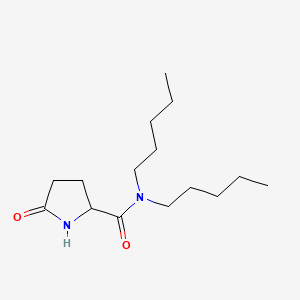
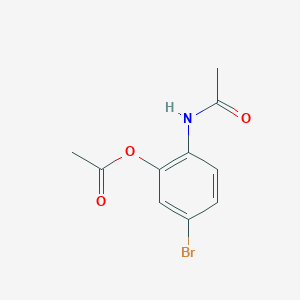


![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
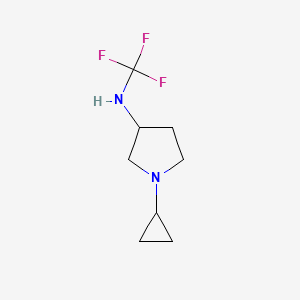

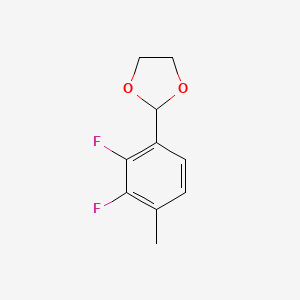
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
